molecular formula C7H16ClNO B6307148 Methyl[(oxan-3-yl)methyl]amine HCl CAS No. 2007925-00-8

Methyl[(oxan-3-yl)methyl]amine HCl

Cat. No. B6307148
CAS RN: 2007925-00-8
M. Wt: 165.66 g/mol
InChI Key: OREZIAJOZJPDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl[(oxan-3-yl)methyl]amine HCl” is a chemical compound . It’s a derivative of methylamine, which is an organic compound with a formula of CH3NH2 . This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group .


Chemical Reactions Analysis

Amines like “Methyl[(oxan-3-yl)methyl]amine HCl” can undergo several reactions. They can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr) and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, which is unstable . Primary amines react with carbonyl compounds to form imines .

Scientific Research Applications

Corrosion Inhibition

Methyl[(oxan-3-yl)methyl]amine HCl and its derivatives have been studied for their corrosion inhibition properties. Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their corrosion inhibition performances on mild steel in HCl medium. The study found that the adsorption of these compounds on the mild steel surface forms a protective film, which significantly enhances corrosion resistance. The efficiency of corrosion inhibition was influenced by the concentration of the compound and the substitution of groups on the aromatic ring, with molecular dynamics simulations confirming the electrochemical results (Boughoues et al., 2020).

Catalytic and Synthetic Applications

Amine derivatives, including structures similar to Methyl[(oxan-3-yl)methyl]amine HCl, are pivotal in various catalytic and synthetic processes. Senthamarai et al. (2018) emphasized the importance of N-Methyl- and N-alkylamines in both academic research and industrial production due to their presence in a large number of life-science molecules. The study reported an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines, highlighting the significance of these compounds in synthesis (Senthamarai et al., 2018).

Synthesis of Pharmaceutical Intermediates

The compound has been utilized in the synthesis of various pharmaceutical intermediates. Fleck et al. (2003) described a stereoselective process for the preparation of a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is crucial in the preparation of premafloxacin, an antibiotic for veterinary use. The process involved asymmetric Michael addition and stereoselective alkylation, showcasing the compound's role in the development of pharmaceuticals (Fleck et al., 2003).

properties

IUPAC Name

N-methyl-1-(oxan-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8-5-7-3-2-4-9-6-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREZIAJOZJPDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCOC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[(oxan-3-yl)methyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.